N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
CAS No.: 2034522-23-9
Cat. No.: VC7591643
Molecular Formula: C21H23N5O4S
Molecular Weight: 441.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034522-23-9 |
|---|---|
| Molecular Formula | C21H23N5O4S |
| Molecular Weight | 441.51 |
| IUPAC Name | N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C21H23N5O4S/c1-25-15-18(14-24-25)20-7-2-16(12-22-20)13-23-21(27)17-3-5-19(6-4-17)31(28,29)26-8-10-30-11-9-26/h2-7,12,14-15H,8-11,13H2,1H3,(H,23,27) |
| Standard InChI Key | AJNICTZRFWTUSK-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is systematically named according to IUPAC conventions as N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide. Its SMILES representation (CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4) and InChIKey (AJNICTZRFWTUSK-UHFFFAOYSA-N) provide precise descriptors of its connectivity and stereochemical features. The compound’s structure integrates three key domains:
-
A benzamide backbone substituted at the para position with a morpholinosulfonyl group ().
-
A pyridin-3-ylmethyl group attached to the benzamide’s nitrogen atom.
-
A 1-methyl-1H-pyrazol-4-yl substituent at the 6-position of the pyridine ring.
This trifunctional architecture positions the compound as a potential modulator of protein-protein interactions or enzymatic activity, particularly in signaling pathways involving kinases or proteases .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 2034522-23-9 |
| Molecular Formula | |
| Molecular Weight | 441.51 g/mol |
| IUPAC Name | N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
| SMILES | CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
| InChIKey | AJNICTZRFWTUSK-UHFFFAOYSA-N |
Structural Analysis
The compound’s X-ray crystallography data remains unpublished, but computational modeling suggests conformational flexibility in the morpholinosulfonyl and pyrazole groups, which may influence its binding affinity to biological targets . The morpholine ring adopts a chair conformation, while the pyrazole and pyridine rings maintain planar geometries due to aromatic stabilization . The trifluoromethyl group commonly found in related benzamides (e.g., in) is absent here, potentially reducing metabolic stability but improving solubility.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide likely follows a multi-step protocol analogous to other benzamide derivatives:
-
Sulfonation of 4-methylbenzamide: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at the para position.
-
Morpholine coupling: The sulfonyl chloride intermediate reacts with morpholine to form the morpholinosulfonyl moiety.
-
Pyridine functionalization: A Suzuki-Miyaura coupling installs the 1-methylpyrazole group at the 6-position of a pyridine ring .
-
Reductive amination: The pyridinylmethyl amine is conjugated to the benzamide via a carboxamide linkage .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| 1 | Chlorosulfonic acid, 0–5°C, DCM | Slow addition to control exotherm |
| 2 | Morpholine, KCO, THF, reflux | Use of molecular sieves to absorb HO |
| 3 | Pd(PPh), 1-methylpyrazole-4-boronic acid, NaCO, DME/HO | Nitrogen atmosphere to prevent oxidation |
| 4 | HATU, DIPEA, DMF, rt | Excess amine to drive reaction completion |
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization from ethanol/water. LC-MS and are employed to confirm purity and structural integrity. Key NMR signals include:
-
Benzamide NH: Broad singlet at δ 10.1 ppm.
| Compound | Target | IC (nM) | Reference |
|---|---|---|---|
| EVT-2921344 (from) | Inflammatory kinases | 12–45 | |
| CHEMBL3260362 (from ) | Protease-activated receptors | 78 | |
| Analog from WO2012017020A1 | Plasma kallikrein | 9.3 |
These data suggest that N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide may exhibit mid-nanomolar potency against serine proteases or kinases, though experimental validation is required .
Physicochemical Properties
Pharmacokinetic Predictions
Computational models (e.g., SwissADME) predict:
-
LogP: 2.8 (moderate lipophilicity)
-
Bioavailability: 55% (oral)
-
CYP450 inhibition: Moderate affinity for CYP3A4
These traits align with lead-like compounds in early drug discovery but may necessitate formulation optimization for in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume